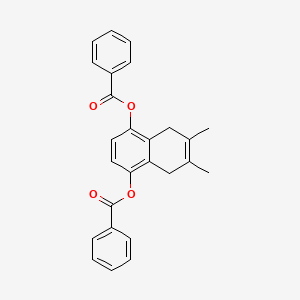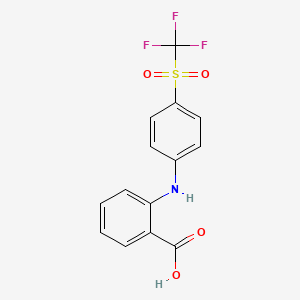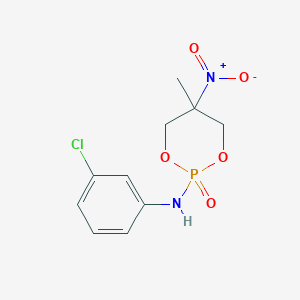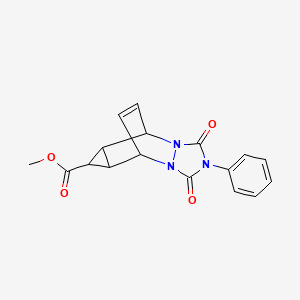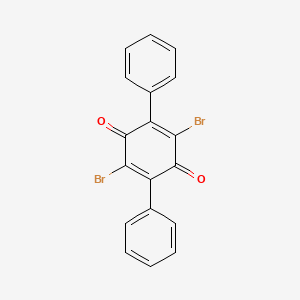
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is a derivative of benzoquinone, characterized by the presence of bromine and phenyl groups at specific positions on the quinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- typically involves the bromination of 3,6-diphenyl-p-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction typically produces hydroquinone derivatives .
Scientific Research Applications
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, depending on the conditions. This redox activity is crucial for its biological and chemical effects. The compound interacts with various molecular targets, including enzymes and cellular components, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,6-dihydroxy-p-benzoquinone: Similar in structure but with hydroxyl groups instead of phenyl groups.
2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone: Contains isopropyl and methyl groups instead of phenyl groups.
2,5-Diphenyl-p-benzoquinone: Lacks the bromine atoms but has phenyl groups at the same positions.
Uniqueness
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is unique due to the combination of bromine and phenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
28293-39-2 |
|---|---|
Molecular Formula |
C18H10Br2O2 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
2,5-dibromo-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H |
InChI Key |
XVLOXELMPOZKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Br)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



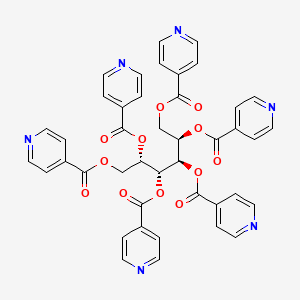
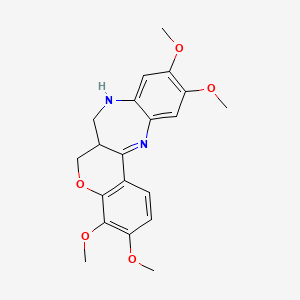
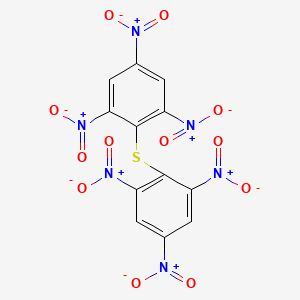
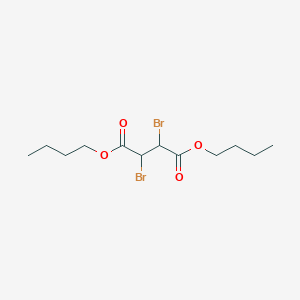

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
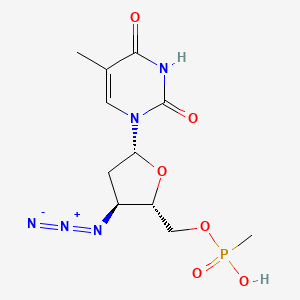
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
